molecular formula C10H9NOS2 B1532364 1-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-3-yl]ethan-1-one CAS No. 1258651-53-4

1-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-3-yl]ethan-1-one

Cat. No.: B1532364
CAS No.: 1258651-53-4
M. Wt: 223.3 g/mol
InChI Key: FZXISPBCPNJBJL-UHFFFAOYSA-N
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Description

1-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-3-yl]ethan-1-one is a chemical compound that features a thiazole ring fused to a thiophene ring, with an ethanone group attached to the thiophene ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-methyl-1,3-thiazole and 3-bromothiophene.

  • Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is employed to form the thiophene-thiazole linkage.

  • Functionalization: The ethanone group is introduced through a subsequent Friedel-Crafts acylation reaction.

Industrial Production Methods:

  • Scale-Up: The reaction conditions are optimized for industrial scale, including the use of continuous flow reactors to enhance efficiency and yield.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the ethanone group to an alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the thiazole or thiophene rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like amines or halides are used in substitution reactions.

Major Products Formed:

  • Oxidation: this compound carboxylic acid.

  • Reduction: 1-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-3-yl]ethanol.

  • Substitution: Various substituted thiazoles and thiophenes.

Mechanism of Action

Scientific Research Applications

  • Medicinal Chemistry: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

  • Material Science: Its unique structure makes it a candidate for use in organic electronic materials.

  • Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Comparison with Similar Compounds

  • 2-Methyl-1,3-thiazole: Similar core structure but lacks the thiophene ring.

  • 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid: Contains a benzoic acid group instead of the ethanone group.

  • 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine: Features an amine group instead of the ketone.

These compounds share the thiazole ring but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

1-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS2/c1-6(12)8-3-10(14-4-8)9-5-13-7(2)11-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXISPBCPNJBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CS2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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